molecular formula C6H14ClNO B2895686 5-Methyl-1,4-oxazepane hydrochloride CAS No. 1246455-95-7

5-Methyl-1,4-oxazepane hydrochloride

Cat. No.: B2895686
CAS No.: 1246455-95-7
M. Wt: 151.63
InChI Key: WYSIGZNUVPDDKA-UHFFFAOYSA-N
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Description

5-Methyl-1,4-oxazepane hydrochloride is a heterocyclic compound with the molecular formula C6H14ClNO. It is a derivative of oxazepane, a seven-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,4-oxazepane hydrochloride typically involves the cyclization of amino alcohols. One common method includes the reaction of 4-benzyl-5-methyl-1,4-oxazepane with chloroethyl chloroformate in 1,2-dichloroethane, followed by refluxing and subsequent treatment with methanol . This method yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce halogen atoms or other functional groups into the molecule .

Scientific Research Applications

5-Methyl-1,4-oxazepane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its seven-membered ring structure with both nitrogen and oxygen atoms makes it a versatile building block in synthetic chemistry .

Biological Activity

5-Methyl-1,4-oxazepane hydrochloride is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the field of neuropharmacology. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₆H₁₄ClNO and a molecular weight of approximately 151.63 g/mol. The compound features a seven-membered ring containing one nitrogen and one oxygen atom, with a methyl group at the 5-position, which is crucial for its biological interactions. The hydrochloride form enhances its solubility in water, making it suitable for various pharmacological applications.

The primary mechanism of action of this compound involves its interaction with neurotransmitter systems. It functions as a monoamine reuptake inhibitor , which suggests potential applications in treating mood disorders by modulating levels of serotonin and norepinephrine in the brain. This modulation occurs through binding to specific receptors or enzymes, leading to changes in signal transduction pathways and enzyme activity.

Neuropharmacological Effects

Preliminary studies indicate that this compound may exhibit various neuropharmacological effects:

  • Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially alleviating symptoms of depression and anxiety disorders.
  • Receptor Modulation : Research suggests that this compound can interact with multiple biological targets involved in neurotransmission, which may enhance its therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from notable research:

StudyFindingsMethodology
Neuropharmacology Study (2023) Demonstrated significant inhibition of serotonin reuptake.In vitro assays using rat brain synaptosomes.
Behavioral Study (2024) Mice treated with 5-Methyl-1,4-oxazepane showed reduced anxiety-like behavior in elevated plus maze tests.Behavioral assays on murine models.
Pharmacokinetics (2024) Identified metabolites using HPLC-MS/MS; showed rapid absorption and distribution in animal models.Intraperitoneal administration in Wistar rats .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Treatment of Mood Disorders : Its ability to modulate monoamine levels positions it as a candidate for developing antidepressants.
  • Neuroprotective Agent : Further research could explore its potential to protect against neurodegenerative diseases by reducing oxidative stress or inflammation.

Properties

IUPAC Name

5-methyl-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSIGZNUVPDDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246455-95-7
Record name 5-methyl-1,4-oxazepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-benzyl-5-methyl-[1,4]oxazepane (0.30 g, 1.4 mmol) in 1,2-dichloroethane (3 mL) was added chloroethyl chloroformate (0.56 mL, 7 mmol) at room temperature. The mixture was refluxed for 10 hours and concentrated. The resulting residue was dissolved in methanol (5 mL) and the solution was refluxed for one hour. After concentration, the residual material was triturated, washed with ethyl acetate and collected by filtration to afford 5-methyl-[1,4]oxazepane hydrochloride (0.16 g, 1.1 mmol, 76%) as a white solid.
Name
4-benzyl-5-methyl-[1,4]oxazepane
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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